Benzyl (3S,4R)-3-cyano-4-phenyl-1-pyrrolidinecarboxylate
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Overview
Description
Benzyl (3S,4R)-3-cyano-4-phenyl-1-pyrrolidinecarboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a cyano group, and a phenyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (3S,4R)-3-cyano-4-phenyl-1-pyrrolidinecarboxylate typically involves the enantioselective reduction of N-benzyl 4-substituted glutarimides using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol . This method ensures high enantioselectivity and moderate yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale enantioselective reductions and subsequent functionalization steps to ensure the desired stereochemistry and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl (3S,4R)-3-cyano-4-phenyl-1-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the cyano group to carboxylic acids or amides.
Reduction: Reduction of the cyano group to primary amines.
Substitution: Nucleophilic substitution reactions at the cyano group or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (3S,4R)-3-cyano-4-phenyl-1-pyrrolidinecarboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzyl (3S,4R)-3-cyano-4-phenyl-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as a nucleophile or electrophile, participating in various biochemical reactions. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
- Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine-1-carboxylate .
- Benzyl (3S,4R)-3-hydroxy-4-({[(4-methylbenzene)sulfonyl]oxy}methyl)piperidine-1-carboxylate .
Uniqueness: Benzyl (3S,4R)-3-cyano-4-phenyl-1-pyrrolidinecarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its cyano group allows for versatile chemical transformations, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C19H18N2O2 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
benzyl (3S,4R)-3-cyano-4-phenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H18N2O2/c20-11-17-12-21(13-18(17)16-9-5-2-6-10-16)19(22)23-14-15-7-3-1-4-8-15/h1-10,17-18H,12-14H2/t17-,18+/m1/s1 |
InChI Key |
KALJZSZFDJGXBH-MSOLQXFVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C#N |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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